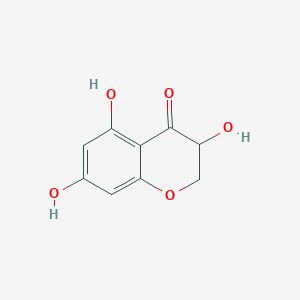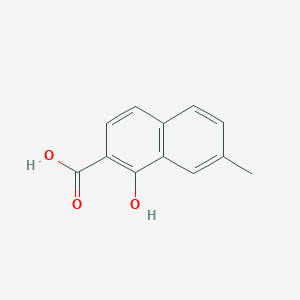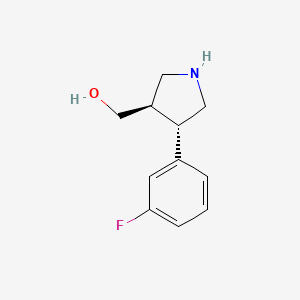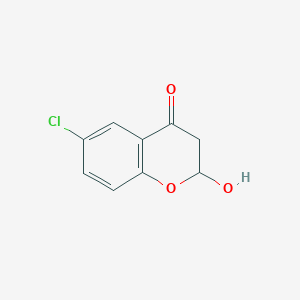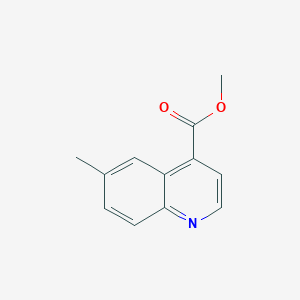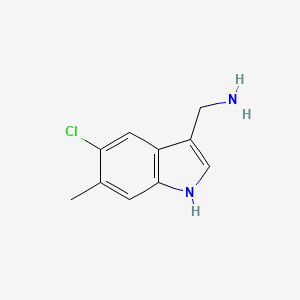
(5-Chloro-6-methyl-1H-indol-3-yl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-Chloro-6-methyl-1H-indol-3-yl)methanamine is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5-Chloro-6-methyl-1H-indol-3-yl)methanamine typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This method involves the reaction of phenylhydrazine with aldehydes or ketones under acidic conditions . For this specific compound, the starting materials would include 5-chloro-6-methylindole and formaldehyde, followed by amination to introduce the methanamine group.
Industrial Production Methods
Industrial production of indole derivatives often employs catalytic methods to enhance yield and selectivity. The use of metal catalysts, such as palladium or platinum, in hydrogenation reactions is common. Additionally, continuous flow reactors are utilized to scale up the production while maintaining control over reaction conditions .
Análisis De Reacciones Químicas
Types of Reactions
(5-Chloro-6-methyl-1H-indol-3-yl)methanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding indole-3-carboxaldehyde derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding indoline derivatives.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation reactions often use reagents like bromine or chlorine under acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted indoles, indolines, and indole-3-carboxaldehydes, which have significant applications in medicinal chemistry .
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for synthesizing more complex indole derivatives.
Biology: Investigated for its role in modulating biological pathways and as a potential therapeutic agent.
Medicine: Explored for its anticancer, antiviral, and antimicrobial properties.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of (5-Chloro-6-methyl-1H-indol-3-yl)methanamine involves its interaction with various molecular targets, including enzymes and receptors. The indole ring structure allows it to bind with high affinity to multiple receptors, modulating their activity. This compound can inhibit specific enzymes, leading to altered metabolic pathways and therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Tryptophan: An essential amino acid with an indole ring structure.
Uniqueness
(5-Chloro-6-methyl-1H-indol-3-yl)methanamine is unique due to the presence of the chloro and methyl groups on the indole ring, which can significantly alter its chemical reactivity and biological activity compared to other indole derivatives .
Propiedades
Fórmula molecular |
C10H11ClN2 |
|---|---|
Peso molecular |
194.66 g/mol |
Nombre IUPAC |
(5-chloro-6-methyl-1H-indol-3-yl)methanamine |
InChI |
InChI=1S/C10H11ClN2/c1-6-2-10-8(3-9(6)11)7(4-12)5-13-10/h2-3,5,13H,4,12H2,1H3 |
Clave InChI |
BATJHQYXNBCRSC-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1Cl)C(=CN2)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


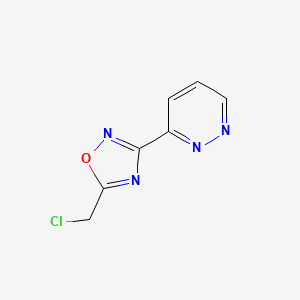
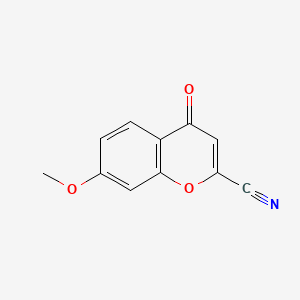
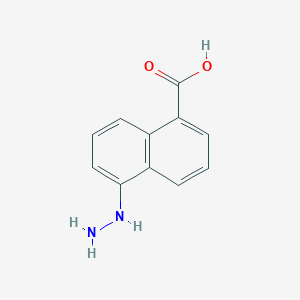
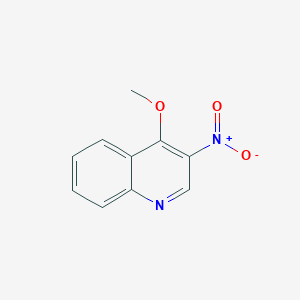
![7-Methoxyimidazo[1,2-a]quinoxaline](/img/structure/B11900737.png)
